REACTION_CXSMILES
|
C(O)C(N)(CO)CO.[CH3:9][O:10][C:11]([C:13]1[CH:18]([C:19]2[CH:24]=[CH:23][C:22]([F:25])=[C:21]([F:26])[CH:20]=2)[NH:17][C:16](=[O:27])[NH:15][C:14]=1[CH2:28][O:29][CH3:30])=[O:12]>C(#N)C>[CH3:9][O:10][C:11]([C:13]1[C@H:18]([C:19]2[CH:24]=[CH:23][C:22]([F:25])=[C:21]([F:26])[CH:20]=2)[NH:17][C:16](=[O:27])[NH:15][C:14]=1[CH2:28][O:29][CH3:30])=[O:12]
|
Name
|
100-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
42.3 L
|
Type
|
reactant
|
Smiles
|
C(C(CO)(CO)N)O
|
Name
|
4000L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(NC(NC1C1=CC(=C(C=C1)F)F)=O)COC
|
Name
|
|
Quantity
|
5.7 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at 37° C.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with toluene (10 L)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
washed with toluene (5 L)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (10 L)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated by rotary evaporation
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The (+)-2 was crystallized
|
Type
|
ADDITION
|
Details
|
by adding heptane (80 mL)
|
Type
|
ADDITION
|
Details
|
heptane (520 mL) was added over 8 hrs
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Type
|
WASH
|
Details
|
washed with 3:2 heptane-toluene (150 mL)
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
9 d |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C(NC(N[C@H]1C1=CC(=C(C=C1)F)F)=O)COC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |